2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL
Description
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL is a complex organic compound that features a nitro group, a piperidine ring, and an aminoethanol moiety
Properties
IUPAC Name |
2-(2-nitro-5-piperidin-1-ylanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-9-6-14-12-10-11(4-5-13(12)16(18)19)15-7-2-1-3-8-15/h4-5,10,14,17H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINEFNKSWMWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by the introduction of the piperidine ring through nucleophilic substitution. The final step often involves the reduction of the nitro group to an amino group and subsequent reaction with ethanolamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-NITRO-4-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL
- 2-{[2-NITRO-6-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL
- 2-{[2-NITRO-5-(MORPHOLIN-1-YL)PHENYL]AMINO}ETHAN-1-OL
Uniqueness
2-{[2-NITRO-5-(PIPERIDIN-1-YL)PHENYL]AMINO}ETHAN-1-OL is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring and the nitro group in specific positions may confer distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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